molecular formula C16H11Cl2NOS B1372836 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-05-7

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1372836
CAS No.: 1160263-05-7
M. Wt: 336.2 g/mol
InChI Key: PRRANPSNDKJSMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amides, esters, and biaryl compounds.

Scientific Research Applications

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The quinoline and thienyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride include:

    6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carboxylic acid: This compound lacks the reactive carbonyl chloride group but retains the quinoline and thienyl moieties.

    2-(2,5-Dimethyl-3-thienyl)quinoline-4-carbonyl chloride: This compound lacks the chloro substituent on the quinoline ring.

    6-Chloroquinoline-4-carbonyl chloride: This compound lacks the thienyl group but retains the chloro and carbonyl chloride functionalities.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity .

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRANPSNDKJSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171253
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-05-7
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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